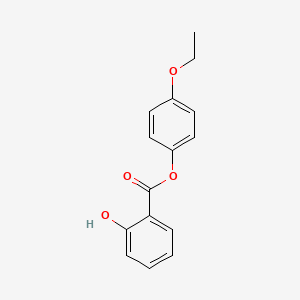
4-Ethoxyphenyl 2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxyphenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from the esterification of 4-ethoxyphenol and 2-hydroxybenzoic acid (salicylic acid)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxyphenyl 2-hydroxybenzoate typically involves the esterification reaction between 4-ethoxyphenol and 2-hydroxybenzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Ethoxyphenol+2-Hydroxybenzoic acidAcid catalyst4-Ethoxyphenyl 2-hydroxybenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxyphenyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-ethoxyphenol and 2-hydroxybenzoic acid.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: 4-Ethoxyphenol and 2-Hydroxybenzoic acid.
Oxidation: 4-Ethoxybenzaldehyde or 4-Ethoxybenzoic acid.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxyphenyl 2-hydroxybenzoate has several scientific research applications:
Pharmaceuticals: It is studied for its potential use as an intermediate in the synthesis of various drugs, particularly those with anti-inflammatory and analgesic properties.
Cosmetics: The compound is explored for its potential use in skincare products due to its soothing and anti-inflammatory properties.
Materials Science: It is investigated for its potential use in the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 4-ethoxyphenyl 2-hydroxybenzoate is primarily related to its ability to interact with biological targets through its ester and aromatic functional groups. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxybenzoate (Methyl salicylate): Similar ester structure but with a methyl group instead of an ethoxy group.
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar ester structure but with an ethyl group instead of an ethoxy group.
Propyl 2-hydroxybenzoate (Propyl salicylate): Similar ester structure but with a propyl group instead of an ethoxy group.
Uniqueness
4-Ethoxyphenyl 2-hydroxybenzoate is unique due to the presence of the ethoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.
Eigenschaften
CAS-Nummer |
88599-60-4 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(4-ethoxyphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-2-18-11-7-9-12(10-8-11)19-15(17)13-5-3-4-6-14(13)16/h3-10,16H,2H2,1H3 |
InChI-Schlüssel |
MMUBDEFEIXHXHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


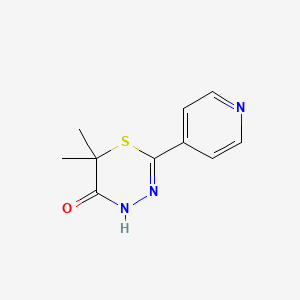
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
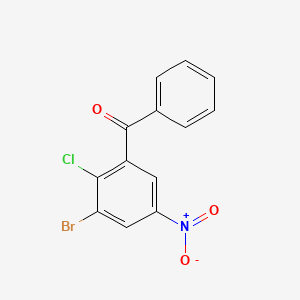
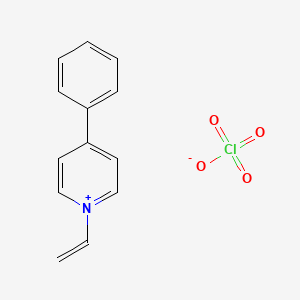
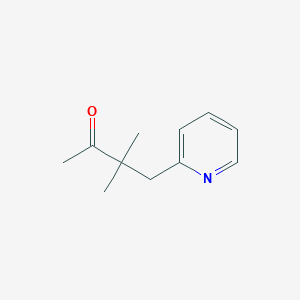

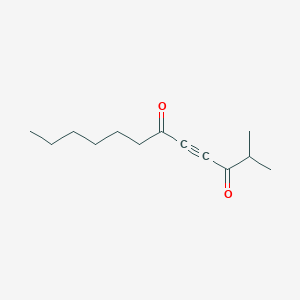

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
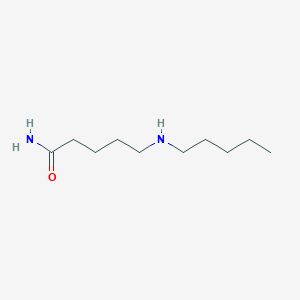
![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)
